![molecular formula C10H8 B105718 Naphthalene-1-14C CAS No. 16341-53-0](/img/structure/B105718.png)
Naphthalene-1-14C
Overview
Description
Naphthalene-1-14C is a radiolabeled compound where the carbon-14 isotope is incorporated into the naphthalene molecule at the first carbon position. This compound is used extensively in scientific research due to its radioactive properties, which allow for the tracing and study of various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalene-1-14C can be synthesized through several methodsThis process typically involves the reaction of a carbon-14 labeled Grignard reagent with a suitable naphthalene precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of carbon-14 labeled benzene as a starting material. The benzene undergoes a series of chemical reactions, including cyclization and dehydrogenation, to form this compound. These processes are carried out in specialized facilities equipped to handle radioactive materials .
Chemical Reactions Analysis
Types of Reactions
Naphthalene-1-14C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form naphthoquinones and other oxidation products.
Reduction: Reduction of this compound can yield tetrahydronaphthalene and decahydronaphthalene.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, are common with this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium in ethanol or catalytic hydrogenation are typical reducing conditions.
Substitution: Nitration involves concentrated nitric and sulfuric acids, while sulfonation uses concentrated sulfuric acid at varying temperatures
Major Products Formed
Scientific Research Applications
Biodegradation Studies
Naphthalene-1-14C is extensively used to study the biodegradation of naphthalene by microorganisms. For instance, research has demonstrated the effectiveness of Pseudomonas aeruginosa in degrading naphthalene under anoxic/aerobic conditions. In one study, naphthalene concentrations were reduced by 33% to 65.5% in a continuous flow bioreactor system, with high chemical oxygen demand (COD) removal efficiencies recorded at various retention times .
Table 1: Naphthalene Removal Efficiency by Pseudomonas aeruginosa
Retention Time (days) | Naphthalene Removal Efficiency (%) | COD Removal Efficiency (%) |
---|---|---|
2 | 33 | 82.7 |
4 | 50 | 92.45 |
6 | 72 | 95.97 |
8 | 94 | 96.1 |
This study highlights the potential for using Pseudomonas aeruginosa in bioremediation strategies for environments contaminated with polycyclic aromatic hydrocarbons (PAHs) like naphthalene.
Protein Binding Studies
Another critical application of this compound is in understanding the binding of reactive metabolites to proteins. Research has shown that naphthalene can form covalent adducts with proteins, which can be analyzed using techniques such as two-dimensional gel electrophoresis (2-DE). In a comparative study involving rat and rhesus macaque nasal epithelium, proteins adducted with naphthalene were identified and quantified .
Table 2: Protein Adduction Analysis
Species | Protein Modification Detected | Method Used |
---|---|---|
Rat | Multiple | 2D Gel Electrophoresis |
Rhesus Macaque | Fewer | Mass Spectrometry |
This application is vital for assessing the toxicological effects of naphthalene exposure and understanding its metabolic pathways.
Microbial Activity Assessment
The abundance of specific genes associated with naphthalene degradation can be measured using this compound to evaluate microbial activity in contaminated soils. A study found a correlation between the presence of the nahAc gene and the mineralization potential of 14C-naphthalene in both oxic and anoxic environments . This correlation suggests that genetic markers can serve as indicators for assessing the biodegradation potential of microbial communities.
Table 3: Correlation Between Gene Abundance and Mineralization Rates
Soil Condition | NahAc Gene Abundance (copies/g soil) | Mineralization Rate (d^-1) |
---|---|---|
Oxic | 3 x 10^1 - 9 x 10^4 | 1 x 10^-5 - 0.1 |
Anoxic | Not detected | N/A |
This research underscores the importance of molecular techniques in evaluating bioremediation strategies for PAH-contaminated sites.
Mechanism of Action
The mechanism of action of naphthalene-1-14C involves its incorporation into various chemical and biological processes due to its radioactive carbon-14 isotope. This allows researchers to trace the compound’s movement and transformation within a system. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological studies or reaction intermediates in chemical research .
Comparison with Similar Compounds
Naphthalene-1-14C is unique due to its radioactive labeling, which distinguishes it from non-labeled naphthalene and other similar compounds. Some similar compounds include:
Naphthalene: The non-labeled parent compound.
Naphthalene-2-14C: Another radiolabeled variant with carbon-14 at the second position.
Naphthoquinones: Oxidized derivatives of naphthalene.
This compound’s uniqueness lies in its ability to be used as a tracer in various scientific studies, providing valuable insights into chemical and biological processes that non-labeled compounds cannot offer.
Properties
IUPAC Name |
naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIBTONFRDIAS-RHRFEJLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=CC=C[14CH]=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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